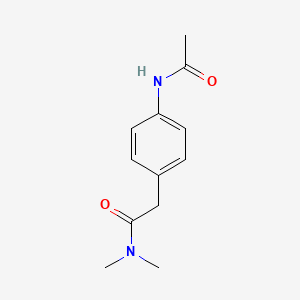![molecular formula C20H24N2O4 B6538956 2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide CAS No. 1060282-14-5](/img/structure/B6538956.png)
2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C12H17NO3 . It has an average mass of 223.268 Da and a monoisotopic mass of 223.120850 Da .
Molecular Structure Analysis
The molecular structure of “N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” can be represented by the InChI string: InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) .Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the sm cross-coupling reaction, the process involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the sm cross-coupling reaction, in which similar compounds are involved, plays a crucial role in the synthesis of various organic compounds .
Result of Action
The sm cross-coupling reaction, which similar compounds participate in, is known for its ability to form carbon–carbon bonds, a fundamental process in organic synthesis .
Action Environment
The sm cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that similar compounds might also exhibit stability under a variety of conditions.
Eigenschaften
IUPAC Name |
2-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-22(2)20(24)13-14-5-8-16(9-6-14)21-19(23)12-15-7-10-17(25-3)18(11-15)26-4/h5-11H,12-13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFHWYGLXHTANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-ethoxynaphthalene-1-carboxamide](/img/structure/B6538876.png)
![2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-fluorobenzamide](/img/structure/B6538882.png)
![3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6538890.png)
![N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide](/img/structure/B6538898.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B6538900.png)
![2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-6-fluorobenzamide](/img/structure/B6538902.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6538914.png)
![ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate](/img/structure/B6538916.png)
![3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538929.png)
![4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538932.png)

![2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538955.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6538960.png)
![2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538967.png)
